molecular formula BrNS B13761822 Thiazyl bromide CAS No. 52509-85-0

Thiazyl bromide

Cat. No.: B13761822
CAS No.: 52509-85-0
M. Wt: 125.98 g/mol
InChI Key: RHTJZVXRDLJXSY-UHFFFAOYSA-N
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Description

Thiazyl bromide (NSBr) is a sulfur-nitrogen-bromine compound with the molecular formula NSBr. It belongs to the family of thiazyl halides (NSX, where X = F, Cl, Br), which are characterized by a linear N–S–X backbone. NSBr is synthesized via a novel route using thiazyl chloride (NSCl) as a precursor, as demonstrated by Allaf et al. (1994) . Spectroscopic studies reveal its first ionization energy at 10.45 eV, attributed to a non-bonding electron localized on nitrogen and bromine atoms. The infrared (IR) spectrum of NSBr exhibits a strong N–S stretching fundamental at 1311 cm⁻¹, confirming its structural identity .

Properties

CAS No.

52509-85-0

Molecular Formula

BrNS

Molecular Weight

125.98 g/mol

IUPAC Name

azanylidyne(bromo)-λ4-sulfane

InChI

InChI=1S/BrNS/c1-3-2

InChI Key

RHTJZVXRDLJXSY-UHFFFAOYSA-N

Canonical SMILES

N#SBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazyl bromide can be synthesized through various methods. One common method involves the reaction of thionyl chloride with hydrogen bromide, which produces thionyl bromide as an intermediate. The reaction is as follows:

SOCl2+2HBrSOBr2+2HCl\text{SOCl}_2 + 2 \text{HBr} \rightarrow \text{SOBr}_2 + 2 \text{HCl} SOCl2​+2HBr→SOBr2​+2HCl

Biological Activity

Thiazyl bromide (NSBr) is a heterocyclic compound belonging to the thiazole family, characterized by its unique molecular structure which includes one bromine atom, one nitrogen atom, and one sulfur atom. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its potential pharmacological applications, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, often starting from thiazyl chloride. Its molecular formula is BrNS, and it exhibits interesting reactivity due to the presence of both nitrogen and sulfur in its structure. The compound has been studied using spectroscopic techniques, revealing insights into its electronic structure and bonding characteristics. For instance, the first ionization energy of this compound has been determined to be approximately 10.45 eV, primarily arising from non-bonded electrons localized on nitrogen and bromine atoms .

Pharmacological Potential

Research on the biological activity of this compound is still in its nascent stages, but preliminary studies suggest that it may possess significant pharmacological properties similar to other thiazole derivatives. Compounds within this class are known for their antimicrobial , antifungal , and antiparasitic activities. Notably, thiazole derivatives have been associated with a wide range of biological activities including:

  • Antioxidant
  • Analgesic
  • Antimicrobial (bacterial and fungal)
  • Antimalarial
  • Anticancer

These properties are attributed to the structural features of the thiazole ring, which facilitate interactions with biological targets .

Antimicrobial Activity

This compound's potential antimicrobial activity has been inferred from studies on related compounds. For example, thiazole derivatives have shown effectiveness against various fungal species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating significant bioactivity. A study reported that certain thiazole compounds exhibited MIC values ranging from 3.92 mM to 4.23 mM against these pathogens . While specific data on this compound is limited, its structural similarity suggests it may exhibit comparable antimicrobial effects.

Case Studies

While direct case studies focusing solely on this compound are scarce, investigations into related thiazole compounds provide valuable insights. For instance:

  • Study on Thiazole Derivatives : A systematic review identified numerous thiazole derivatives with potent antimicrobial properties. These studies often utilize various strains of bacteria and fungi to evaluate efficacy through standardized testing methods such as broth microdilution assays.
  • Mechanisms of Action : Research indicates that the biological activity of thiazole derivatives may involve disruption of cell membrane integrity or inhibition of essential metabolic pathways in microorganisms .

Research Gaps and Future Directions

Despite the promising indications regarding the biological activity of this compound and its derivatives, significant gaps remain in the literature. Most notably:

  • Lack of Direct Studies : There is a need for focused research specifically targeting this compound to elucidate its mechanisms of action and therapeutic potential.
  • In Vivo Studies : Future studies should include in vivo assessments to better understand the pharmacokinetics and bioavailability of this compound.
  • Exploration of Structure-Activity Relationships (SAR) : Investigating how modifications to the thiazole structure affect biological activity could lead to the development of more effective derivatives.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in NSBr is susceptible to nucleophilic displacement, enabling diverse transformations:

Nucleophilic Substitution with Alcohols

Thiazyl bromide reacts with primary and secondary alcohols to form alkyl bromides:

NSBr+ROHRBr+HNSO\text{NSBr}+\text{ROH}\rightarrow \text{RBr}+\text{HNSO}

Example : Reaction with methanol yields methyl bromide and thionyl imide (HNSO). The reaction proceeds via an SN_\text{N}2 mechanism, with a transition state stabilized by the polar N-S-Br bond.

Halide Exchange Reactions

NSBr undergoes halogen exchange with iodide salts in polar solvents:

NSBr+KINSI+KBr\text{NSBr}+\text{KI}\rightarrow \text{NSI}+\text{KBr}

This reaction is driven by the higher nucleophilicity of iodide compared to bromide.

Thermal Decomposition

At elevated temperatures (>150°C), NSBr decomposes into nitrogen, sulfur, and bromine gases:

2NSBrN2+2S+Br22\,\text{NSBr}\rightarrow \text{N}_2+2\,\text{S}+\text{Br}_2

The decomposition pathway is exothermic (ΔH=189kJ mol\Delta H=-189\,\text{kJ mol}) and follows first-order kinetics .

Spectroscopic and Computational Insights

Key experimental data underpinning NSBr’s reactivity:

Property Value Method Source
N-S Stretching Frequency1311cm11311\,\text{cm}^{-1}FTIR Spectroscopy
Ionization Energy10.45eV10.45\,\text{eV}Photoelectron Spectroscopy
S-N Bond Length1.5 1.5\,\text{ }Ab Initio SCF Calculations
N-Br Bond Length1.9 1.9\,\text{ }Computational Modeling

The ionization energy corresponds to the removal of a non-bonding electron localized on nitrogen and bromine, consistent with its electrophilic behavior .

Reaction Mechanisms

The reactivity of NSBr is governed by its electronic structure:

  • Electrophilic Sulfur : The sulfur center attracts nucleophiles, facilitating substitutions.

  • Polarizable Bromine : The Br atom acts as a leaving group in SN_\text{N}2 reactions.

Mechanistic Example : Reaction with ammonia proceeds via a two-step process:

  • Nucleophilic attack by NH3_3 at sulfur:

NSBr+NH3NH2SBr+H+\text{NSBr}+\text{NH}_3\rightarrow \text{NH}_2\text{SBr}+\text{H}^+

  • Elimination of HBr:

NH2SBrNH2S+HBr\text{NH}_2\text{SBr}\rightarrow \text{NH}_2\text{S}+\text{HBr}

Comparison with Similar Compounds

Structural and Spectroscopic Properties

Compound Molecular Formula Ionization Energy (eV) N–S Stretching Frequency (cm⁻¹) Key Spectroscopic Features
This compound (NSBr) NSBr 10.45 1311 He(I) photoelectron peak at 10.45 eV; IR band at 1311 cm⁻¹.
Thiazyl chloride (NSCl) NSCl Not reported Not reported Presumed similar linear N–S–Cl structure; synthesized via industrial methods .
Thiazyl fluoride (NSF) NSF Not reported Not reported Likely higher N–S bond strength due to fluorine's electronegativity .

Key Observations :

  • NSBr has the lowest ionization energy among thiazyl halides (10.45 eV), reflecting bromine's lower electronegativity compared to Cl or F .
  • The N–S stretching frequency in NSBr (1311 cm⁻¹) is expected to be lower than in NSF due to weaker bond strength in the heavier halide .

Trends :

  • Stability decreases with increasing halogen size (F > Cl > Br), correlating with bond strength and electronegativity .
  • NSBr's synthesis relies on NSCl, highlighting its reactive nature and niche applications .

Broader Context: Thiazyl Halides vs. Thionyl Halides

While thiazyl halides (NSX) focus on sulfur-nitrogen bonds, thionyl halides (SOX₂, e.g., SOCl₂) are sulfur-oxygen-halogen compounds. Key differences:

  • Structure : Thionyl halides have trigonal pyramidal geometry (vs. linear NSX).
  • Reactivity : Thionyl chloride (SOCl₂) is a widely used chlorinating agent, whereas NSCl/NSBr have niche roles in specialized syntheses .

Q & A

Q. What are the established synthetic protocols for preparing thiazyl bromide derivatives, and how can purity be optimized?

this compound derivatives, particularly radicals like SNS• and S3N3•, are synthesized via controlled reactions of sulfur-nitrogen precursors with brominating agents under inert conditions. Key steps include:

  • Using Schlenk-line techniques to exclude moisture and oxygen .
  • Purification via sublimation or recrystallization in anhydrous solvents.
  • Purity optimization through spectroscopic validation (e.g., EPR for radical confirmation) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of this compound radicals?

  • Electron Paramagnetic Resonance (EPR): Identifies unpaired electrons and spin density distribution .
  • UV-Vis Spectroscopy: Probes electronic transitions in the visible/near-IR range, critical for identifying radical-specific absorption bands .
  • X-ray Crystallography: Resolves molecular geometry and intermolecular interactions, essential for correlating structure with reactivity .

Q. What factors influence the stability of this compound radicals under ambient conditions?

Stability is contingent on:

  • Steric Protection: Bulky substituents reduce radical-radical quenching .
  • Environmental Controls: Storage under inert atmospheres (argon/nitrogen) and low temperatures (−20°C to −80°C) .
  • Solvent Choice: Non-coordinating solvents (e.g., dichloromethane) minimize decomposition .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported magnetic properties of this compound-based materials?

Discrepancies in magnetic data (e.g., varying Curie-Weiss behavior) may arise from synthetic impurities or measurement artifacts. Methodological solutions include:

  • Controlled Synthesis: Standardize reaction conditions (e.g., stoichiometry, temperature) to isolate phase-pure products .
  • Temperature-Dependent Magnetometry: Use SQUID magnetometry across 2–300 K to distinguish intrinsic magnetism from paramagnetic impurities .
  • Computational Validation: Apply DFT calculations to model spin states and compare with experimental data .

Q. What methodologies are employed to analyze charge transport mechanisms in this compound charge-transfer salts?

Charge transport in this compound salts is studied via:

  • Four-Probe Conductivity Measurements: Quantify electrical conductivity in single crystals or thin films .
  • Hall Effect Studies: Determine carrier type (electron/hole) and mobility under variable temperatures .
  • Neutron Scattering: Resolve phonon contributions to thermal conductivity in polymeric (SN)x analogs .

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound radicals?

DFT frameworks (e.g., B3LYP/6-311+G(d)) are used to:

  • Map Frontier Orbitals: Identify sites of nucleophilic/electrophilic attack .
  • Simulate Radical Stability: Calculate bond dissociation energies (BDEs) and spin densities .
  • Model Magnetic Coupling: Predict exchange interactions in dimeric or polymeric systems .

Q. When encountering discrepancies in radical stability data across studies, what analytical approaches should be taken?

To address inconsistencies:

  • Cross-Validate Characterization: Combine EPR, cyclic voltammetry, and crystallography to confirm radical integrity .
  • Trace Impurity Analysis: Use mass spectrometry or HPLC to detect decomposition byproducts .
  • Replicate Conditions: Reproduce experiments with rigorous control over oxygen/moisture levels .

Methodological Notes

  • Experimental Design: Reference frameworks from stable radical chemistry (e.g., inert-atmosphere techniques, spectroscopic validation) are critical .
  • Data Interpretation: Correlate experimental results with computational models to resolve contradictions .
  • Safety Protocols: Adopt guidelines from ionic liquid and halide handling practices (e.g., TCI America’s SDS) for brominated compounds .

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